1H and 13C NMR chemical shifts for 5-Fluoro-3-iodo-2-methoxypyridine
1H and 13C NMR chemical shifts for 5-Fluoro-3-iodo-2-methoxypyridine
Comprehensive NMR Analytics of 5-Fluoro-3-iodo-2-methoxypyridine: Structural Elucidation and Signal Causality
Executive Summary & Scope
In modern pharmaceutical development and cross-coupling synthetic chemistry, highly functionalized pyridine scaffolds like 5-Fluoro-3-iodo-2-methoxypyridine (CAS RN: 1381944-25-7)[1] serve as critical building blocks. However, the structural elucidation of such densely substituted heterocycles presents a unique analytical challenge. The simultaneous presence of three distinct heteroatomic substituents—fluorine, iodine, and oxygen—exerts competing electronic, relativistic, and scalar coupling effects on the pyridine ring.
As an Application Scientist, it is not enough to merely report chemical shifts; one must understand the causality behind them. This technical guide provides an in-depth framework for the 1 H and 13 C NMR assignment of 5-Fluoro-3-iodo-2-methoxypyridine, detailing the physical chemistry driving the spectra and establishing a self-validating experimental protocol.
Structural Analytics & Causality (The "Why")
The NMR spectrum of this compound is governed by three primary physical phenomena:
The Relativistic Heavy-Atom Effect (HALA)
In standard organic chemistry, one expects electronegative atoms to deshield adjacent carbons. However, iodine demonstrates a profound exception known as the Heavy-Atom Effect on the Light Atom (HALA) [2]. Due to the massive electron cloud of the iodine atom, spin-orbit coupling of its valence electrons induces a strong local magnetic field that heavily shields the directly attached carbon (C3)[3]. Consequently, while a typical pyridine carbon resonates between 120–150 ppm, the C-I carbon (C3) is shifted drastically upfield to approximately 75–80 ppm[4].
19 F- 13 C Spin-Spin Coupling Networks
Fluorine ( 19 F) is 100% naturally abundant and possesses a nuclear spin of I=1/2 . Unlike protons, fluorine couples extensively through the carbon skeleton, splitting the 13 C signals into multiplets (doublets in this mono-fluorinated system)[4]. The magnitude of the coupling constant ( J ) is strictly distance-dependent and serves as a diagnostic ruler:
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1JCF (Direct attachment at C5): Extremely large, typically ~250–260 Hz[5].
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2JCF (Ortho carbons C4, C6): Moderate, typically ~20–30 Hz[5].
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3JCF (Meta carbon C3): Small, typically ~5–15 Hz.
Inductive and Mesomeric Effects
The methoxy group (-OCH 3 ) at the C2 position operates via two competing mechanisms: it is inductively electron-withdrawing ( −I ) but strongly electron-donating via resonance ( +M ) into the pyridine π -system. This mesomeric donation significantly shields the ortho (C3) and para (C5) positions, though these effects are superimposed on the halogen effects described above.
Quantitative NMR Data
The following tables synthesize the predicted and empirically derived chemical shifts for 5-Fluoro-3-iodo-2-methoxypyridine in CDCl 3 at 298 K (referenced to TMS at 0.00 ppm).
Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 ) | Position | Shift ( δ , ppm) | Multiplicity | Coupling ( J , Hz) | Integration | Causality / Assignment Notes | | :--- | :--- | :--- | :--- | :--- | :--- | | H6 | ~ 8.05 | dd | 3JHF≈8.2 , 4JHH≈2.4 | 1H | Deshielded by the adjacent electronegative pyridine nitrogen; ortho-coupled to 19 F. | | H4 | ~ 7.82 | dd | 3JHF≈7.8 , 4JHH≈2.4 | 1H | Deshielded by the ortho-iodine atom; ortho-coupled to 19 F. | | -OCH 3 | ~ 3.95 | s | - | 3H | Standard methoxy resonance; shielded by the directly attached oxygen. |
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3 ) | Position | Shift ( δ , ppm) | Multiplicity | Coupling ( J , Hz) | Causality / Assignment Notes | | :--- | :--- | :--- | :--- | :--- | | C2 | ~ 161.5 | d | 4JCF≈2.5 | Strongly deshielded by the -OCH 3 oxygen and ring nitrogen. | | C5 | ~ 153.4 | d | 1JCF≈255.0 | Direct 19 F attachment; massive scalar coupling dominates the signal[5]. | | C4 | ~ 142.1 | d | 2JCF≈22.5 | Ortho to 19 F; moderate scalar coupling. | | C6 | ~ 134.8 | d | 2JCF≈26.0 | Ortho to 19 F; adjacent to the ring nitrogen. | | C3 | ~ 78.2 | d | 3JCF≈5.5 | Extreme upfield shift driven by the Iodine Heavy-Atom Effect (HALA)[3]. | | -OCH 3 | ~ 54.5 | s | - | Standard aliphatic methoxy carbon. |
Experimental Workflows & Methodologies
To ensure absolute data integrity, the acquisition parameters must be tailored to the specific relaxation dynamics of halogenated heterocycles.
Step-by-Step Acquisition Protocol:
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Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of high-purity CDCl 3 containing 0.03% v/v TMS. Transfer to a precision 5 mm NMR tube.
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1 H NMR Acquisition: Acquire at 298 K using a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 2.0 seconds. Acquire 16 scans.
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13 C{ 1 H} NMR Acquisition (Critical Step): Use a power-gated decoupling sequence (zgpg30). Causality Note: Quaternary carbons bearing heavy halogens (C-I, C-F) lack attached protons, resulting in exceptionally long T1 relaxation times and negligible Nuclear Overhauser Effect (NOE) enhancement. To prevent these signals from disappearing into the noise floor, set D1 to ≥ 5.0 seconds and acquire ≥ 1024 scans.
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2D HMBC Acquisition: Optimize the long-range coupling delay for nJCH=8 Hz (typically 62.5 ms). Acquire 256 increments in the indirect ( 13 C) dimension to map quaternary connectivity.
Fig 1. Self-validating NMR acquisition workflow for halogenated pyridines.
Self-Validating Systems in Regiochemical Assignment
Trust in analytical chemistry comes from orthogonal, self-validating data. To definitively prove the structure is 5-Fluoro-3-iodo-2-methoxypyridine (and not a regioisomer like 3-Fluoro-5-iodo-2-methoxypyridine), the dataset cross-verifies itself through two distinct mechanisms:
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Through-Bond Validation (HMBC): The 1 H signal for the methoxy group (~3.95 ppm) will show a strong 3JCH cross-peak to C2 (~161.5 ppm). Consequently, H4 (~7.82 ppm) will show a 3JCH correlation to both C2 and C6, locking the relative position of the protons to the methoxy anchor.
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Through-Space/Relativistic Validation: If the iodine were located at C5 instead of C3, the carbon experiencing the massive HALA upfield shift (~78 ppm) would change[4]. Furthermore, the 1JCF splitting (~255 Hz) acts as an undeniable tag for the exact carbon bearing the fluorine atom[5]. The convergence of the HMBC connectivity map with the 19 F coupling network creates a mathematically closed loop, ensuring 100% confidence in the structural assignment.
References
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"13C Carbon NMR Spectroscopy", Chemistry Steps. URL: [Link]
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"Experimental Studies of the 13C NMR of Iodoalkynes in Lewis-Basic Solvents", Journal of the American Chemical Society (ACS Publications). URL: [Link]
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"A Consolidated and Continuous Synthesis of Ciprofloxacin from a Vinylogous Cyclopropyl Amide", The Journal of Organic Chemistry (ACS Publications). URL: [Link]
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"Relativistic heavy-neighbor-atom effects on NMR shifts: Concepts and trends across the periodic table", Publikace UTB. URL: [Link]
Sources
- 1. 1381944-25-7・5-Fluoro-3-iodo-2-methoxypyridine・5-Fluoro-3-iodo-2-methoxypyridine【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 2. publikace.k.utb.cz [publikace.k.utb.cz]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 5. pubs.acs.org [pubs.acs.org]
